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molecular formula C17H18N2O2 B1673923 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one CAS No. 135525-71-2

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one

Cat. No. B1673923
M. Wt: 282.34 g/mol
InChI Key: MHUVLRNBDLFMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387512

Procedure details

A solution of 80% pure 3-[2-(benzoxazol-2-yl)ethenyl]-5-ethyl-6-methyl-2-(1H)-pyridinone (200 mg) in methanol/ethanol/THF (25 mL, 1:1:1) was hydrogenated at atmospheric pressure over 5% palladium/charcoal for four hours. After filtering off the catalyst, the solvents were evaporated and the residue flash chromatographed over silica gel. Elution with 2% methanol-98% chloroform gave 75 mg of analytically pure product, mp 155°-156.5° C.
Name
3-[2-(benzoxazol-2-yl)ethenyl]-5-ethyl-6-methyl-2-(1H)-pyridinone
Quantity
200 mg
Type
reactant
Reaction Step One
Name
methanol ethanol THF
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]=[CH:11][C:12]1[C:13](=[O:21])[NH:14][C:15]([CH3:20])=[C:16]([CH2:18][CH3:19])[CH:17]=1>CO.C(O)C.C1COCC1.[Pd]>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:21])[NH:14][C:15]([CH3:20])=[C:16]([CH2:18][CH3:19])[CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
3-[2-(benzoxazol-2-yl)ethenyl]-5-ethyl-6-methyl-2-(1H)-pyridinone
Quantity
200 mg
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)C=CC=2C(NC(=C(C2)CC)C)=O
Name
methanol ethanol THF
Quantity
25 mL
Type
solvent
Smiles
CO.C(C)O.C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue flash chromatographed over silica gel
WASH
Type
WASH
Details
Elution with 2% methanol-98% chloroform
CUSTOM
Type
CUSTOM
Details
gave 75 mg of analytically pure product, mp 155°-156.5° C.

Outcomes

Product
Name
Type
Smiles
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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